![molecular formula C13H25NO4 B6267779 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid CAS No. 1404754-06-8](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid
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Overview
Description
“2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid” is a chemical compound with the CAS Number: 1694853-66-1 . It has a molecular weight of 259.35 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 259.35 .Scientific Research Applications
- Boc-protected 2-methyl-3-aminopentanoic acid can be incorporated into peptides for drug development, protein engineering, and biochemical studies .
- Boc-AAILs can be used as solvents, catalysts, or reaction media due to their low melting points, non-volatility, and tunable properties .
- Researchers study the thermodynamics of NCA formation using Boc-protected amino acids to optimize synthetic routes and understand reaction mechanisms .
- Medicinal chemists utilize Boc-protected amino acids to design novel drug candidates and explore structure-activity relationships .
- Researchers use Boc-protected 2-methyl-3-aminopentanoic acid to create enantiomerically pure compounds for drug discovery and agrochemicals .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Ionic Liquids and Green Chemistry
N-tert-Butoxy-Carboynl Anyhydride (NCA) Formation
Organic Synthesis and Medicinal Chemistry
Chiral Resolving Agents and Enantioselective Synthesis
Polymer Chemistry and Biomaterials
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4,4-dimethyl-2-oxopentanoic acid, and finally deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4,4-dimethyl-2-oxopentanoic acid", "tert-butyl chloroformate", "methylamine", "triethylamine", "diisopropylethylamine", "potassium carbonate", "methanol", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "4,4-dimethyl-2-oxopentanoic acid is dissolved in dichloromethane and treated with tert-butyl chloroformate and triethylamine. The resulting mixture is stirred at room temperature for 2 hours to yield the tert-butyl ester of the acid.", "Methylamine is dissolved in dichloromethane and treated with diisopropylethylamine. The resulting mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours to yield the tert-butyl carbamate of methylamine.", "Step 2: Alkylation of the protected amine", "The tert-butyl carbamate of methylamine is dissolved in dichloromethane and treated with 4,4-dimethyl-2-oxopentanoic acid and potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the protected amide.", "Step 3: Deprotection of the amine group", "The protected amide is dissolved in methanol and water and treated with potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the target compound, which is isolated by filtration and purified by recrystallization from ethyl acetate." ] } | |
CAS RN |
1404754-06-8 |
Product Name |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid |
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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